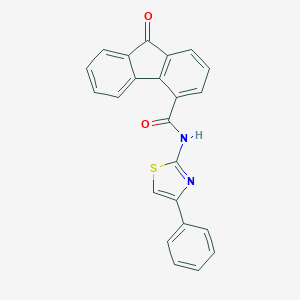

9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide

Description

Properties

IUPAC Name |

9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)fluorene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O2S/c26-21-16-10-5-4-9-15(16)20-17(21)11-6-12-18(20)22(27)25-23-24-19(13-28-23)14-7-2-1-3-8-14/h1-13H,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBCCLHKMLVTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Method

-

9-Oxo-9H-fluorene-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

The acid chloride reacts with 4-phenyl-1,3-thiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

After 12 hours at room temperature, the product is isolated via filtration and washed with hexanes (81–95% yield).

Coupling Reagent-Mediated Synthesis

-

A mixture of 9-oxo-9H-fluorene-4-carboxylic acid (1.0 equiv), 4-phenyl-1,3-thiazol-2-amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF is stirred at 0°C for 2 hours.

-

The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (89% yield).

Optimization and Challenges

Regioselectivity in Thiazole Synthesis

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexanes (1:3) effectively separates the target compound from unreacted amine.

-

Recrystallization : Ethanol/water mixtures (3:1) enhance purity (>99% by HPLC).

Analytical Characterization

-

NMR Spectroscopy :

-

Mass Spectrometry :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Fluorenol derivatives.

Substitution: Various substituted fluorene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Medicine

Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of “9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups or core frameworks:

N-(biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide (CAS: 5478-44-4)

- Molecular Formula: C₂₆H₁₇NO₂

- Molecular Weight : 375.42 g/mol

- Substituent : A biphenyl group replaces the thiazole ring.

- Properties : The biphenyl group enhances hydrophobicity (higher logP) compared to the thiazole-containing compound. This may reduce solubility in polar solvents but improve membrane permeability .

Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide)

- Core Structure : Tetrahydrocarbazole (a partially saturated carbazole) instead of fluorene.

- Functional Groups : Chloro or fluoro substituents on the carbazole ring.

- Halogen substituents may enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) .

4-(4-Phenoxyphenyl)-2-phenylquinazoline (CAS: 328540-29-0)

- Core Structure : Quinazoline (a fused benzene-pyrimidine ring) instead of fluorene.

- Substituents: Phenoxyphenyl and phenyl groups.

- Properties: The nitrogen-rich quinazoline core may engage in hydrogen bonding, while phenoxy groups contribute to π-π stacking interactions .

Physicochemical and Functional Comparisons

Structural and Electronic Differences

- Thiazole vs. Biphenyl : The thiazole ring in the target compound introduces nitrogen and sulfur atoms, which can participate in hydrogen bonding and coordinate with metal ions. In contrast, the biphenyl group in the analogue is purely aromatic, favoring hydrophobic interactions .

- Fluorene vs. Quinazoline : Fluorene’s planar structure enhances π-π stacking, while quinazoline’s pyrimidine-like nitrogen atoms may improve solubility in aqueous environments .

Biological Activity

The compound 9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide is a member of the fluorene family, known for its diverse biological activities, particularly in cancer research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with thiazole-containing amines. The process often includes several steps to ensure the purity and yield of the final product.

General Synthetic Route

- Starting Materials : 9H-fluorene derivative and 4-phenyl-1,3-thiazole.

- Reagents : Appropriate coupling agents (e.g., EDC, DCC) and solvents (e.g., DMF, DMSO).

- Conditions : Reflux or room temperature depending on the reactivity of the components.

- Purification : Typically achieved through recrystallization or chromatographic techniques.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties.

The compound functions as an apoptosis inducer , activating caspases which are crucial for programmed cell death. This was demonstrated through high-throughput screening assays that identified it as a potent inducer of apoptosis in several cancer cell lines including T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the fluorene core significantly affect the compound's potency:

| Compound | EC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.15 - 0.29 | T47D, HCT116, SNU398 |

| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | Sub-micromolar | Various |

| 5a (modified analog) | 0.15 - 0.29 | T47D, HCT116 |

The introduction of substituents at specific positions on the fluorene ring can enhance apoptosis-inducing activity and alter mechanisms of action .

Case Studies

- Apoptosis Induction : In a study involving HCT116 cells, treatment with the compound resulted in G2/M cell cycle arrest followed by apoptosis as confirmed by flow cytometry analysis .

- Comparative Analysis : Compounds structurally similar to 9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene showed varying degrees of activity; for instance, modifications at the 7-position improved efficacy substantially compared to unmodified versions .

Q & A

Basic: What are the standard synthetic routes for 9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide?

The synthesis typically involves coupling the fluorene-4-carbonyl chloride derivative with 4-phenyl-1,3-thiazol-2-amine. A common method includes:

- Reagents : Use 9-oxo-9H-fluorene-4-carbonyl chloride (prepared via oxidation of fluorene derivatives), 4-phenyl-1,3-thiazol-2-amine, and a base like triethylamine (Et₃N) in anhydrous dichloromethane (CH₂Cl₂).

- Procedure : Add the carbonyl chloride dropwise to a stirred solution of the amine and Et₃N. Stir at room temperature for 12–24 hours under inert conditions.

- Purification : Wash the organic layer with water, dry over Na₂SO₄, and crystallize from methanol (MeOH) for ≥75% yield .

- Validation : Confirm purity via TLC, ¹H-NMR, and HPLC.

Basic: How is the compound purified post-synthesis?

Purification often employs crystallization (e.g., from methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent). For crystallization:

- Solvent Selection : Methanol is preferred for high-polarity carboxamides.

- Yield Optimization : Slow evaporation at 4°C enhances crystal formation.

- Purity Check : Monitor via melting point analysis and spectroscopic methods (¹H-NMR, IR) .

Basic: What spectroscopic techniques are used for structural characterization?

- ¹H-NMR : Assign peaks for fluorene protons (δ 7.2–8.1 ppm) and thiazole protons (δ 7.4–7.6 ppm).

- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the molecular formula (C₂₇H₁₆N₂O₂S, exact mass 432.09) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

- Data Collection : Use single crystals (grown via vapor diffusion) and a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Apply direct methods (e.g., SIR97 ) for phase determination and SHELXL for refinement .

- Disorder Handling : Model positional disorder (common in flexible thiazole rings) using PART commands in SHELXL .

- Validation : Check R-factor convergence (<0.05) and CIF file compliance.

Advanced: How to address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Variable Control : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Substituent Effects : Compare analogs (e.g., replacing the 4-phenyl group with 4-fluorophenyl) to isolate electronic/steric influences.

- Statistical Analysis : Use ANOVA to validate dose-response trends and identify outliers .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

- Intermediate Stability : Protect reactive groups (e.g., fluorene ketone) with tert-butyldimethylsilyl (TBS) groups.

- Catalyst Screening : Test Pd/C for nitro-to-amine reductions or DMAP for acyl coupling efficiency.

- Solvent Optimization : Use DMF for polar intermediates or THF for Grignard reactions.

- Scale-Up : Maintain stoichiometric ratios and inert atmospheres during 10–100 mmol scaling .

Advanced: How to analyze electronic effects of substituents on fluorescence properties?

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map HOMO-LUMO gaps.

- Experimental Validation : Measure fluorescence quantum yields (Φ) in ethanol vs. DMSO.

- Comparative Studies : Replace the phenyl-thiazole group with electron-withdrawing (NO₂) or donating (OCH₃) groups to correlate λₑₓ/λₑₘ shifts with substituent effects .

Advanced: How to resolve discrepancies in crystallographic vs. computational bond lengths?

- Error Analysis : Check for thermal motion (ADP values > 0.05 Ų) in X-ray data.

- DFT Refinement : Re-optimize the geometry using B3LYP/6-31G(d) and compare with experimental data.

- Twinning Tests : Apply PLATON’s TWIN law to detect pseudo-symmetry in crystals .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours. Monitor degradation via HPLC.

- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds.

- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation kinetics .

Advanced: How to design analogs for improved pharmacokinetic (PK) properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.